
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER is a derivative of fullerene C60, a spherical carbon molecule composed of 60 carbon atoms arranged in a structure similar to a soccer ball. This compound is functionalized with two carboxylic acid ester groups, making it more soluble and reactive compared to the parent fullerene. Fullerenes, including their derivatives, have unique chemical and physical properties that make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER typically involves the functionalization of fullerene C60. One common method is the Bingel reaction, which involves the cyclopropanation of fullerene C60 with diethyl malonate in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The scalability of the Bingel reaction makes it suitable for industrial applications, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of (1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID.
Reduction: Formation of (1,2-METHANOFULLERENE C60)-61,61-DIOL.
Substitution: Formation of various substituted fullerene derivatives depending on the nucleophile used.
Scientific Research Applications
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fullerene derivatives. Its unique structure allows for the study of fullerene chemistry and reactivity.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate other molecules within its structure.
Medicine: Explored for its antioxidant properties and potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic photovoltaics and electronic devices, due to its excellent electron-accepting properties.
Mechanism of Action
The mechanism by which (1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER exerts its effects is primarily through its ability to interact with various molecular targets. The compound’s unique structure allows it to participate in electron transfer reactions, making it an effective antioxidant. Additionally, its ability to form stable complexes with other molecules makes it useful in drug delivery and photodynamic therapy, where it can generate reactive oxygen species upon light activation to target cancer cells.
Comparison with Similar Compounds
Similar Compounds
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID: A similar compound with a single carboxylic acid group.
DIETHYL (1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLATE: Another ester derivative with similar properties.
TERT-BUTYL (1,2-METHANOFULLERENE C60)-61-CARBOXYLATE: A derivative with a tert-butyl ester group.
Uniqueness
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER is unique due to its dual ester functionalization, which enhances its solubility and reactivity compared to other fullerene derivatives. This makes it particularly valuable in applications requiring high solubility and reactivity, such as drug delivery and material science.
Properties
CAS No. |
155679-98-4 |
|---|---|
Molecular Formula |
C67H10O4 |
Molecular Weight |
878.79 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



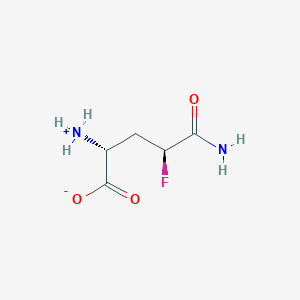
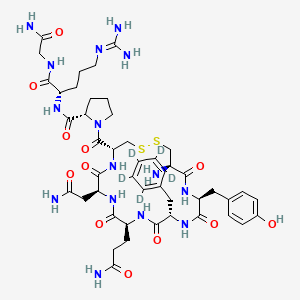
![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)
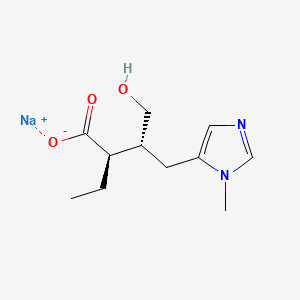
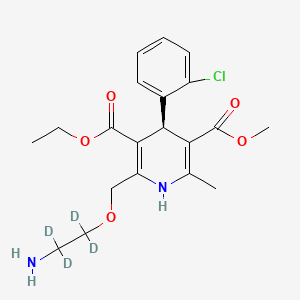
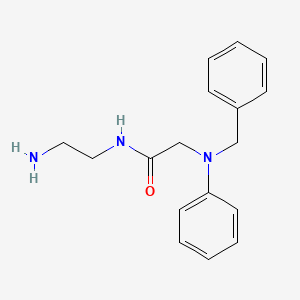
![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1146564.png)
